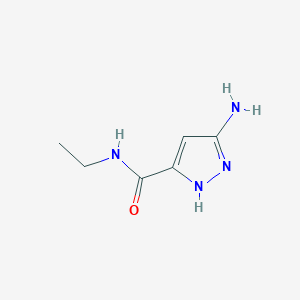
3-amino-N-ethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-ethyl-1H-pyrazole-5-carboxamide is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound has applications in various fields, including medicinal chemistry, due to its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-ethyl-1H-pyrazole-5-carboxamide typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate under acidic conditions
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved scalability. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Various electrophiles and nucleophiles can be used to introduce different substituents.
Major Products Formed:
Oxidation: Formation of 3-nitro-N-ethyl-1H-pyrazole-5-carboxamide.
Reduction: Formation of this compound from its nitro derivative.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-N-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antiviral, anti-inflammatory, and anticancer agents.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
3-Amino-N-ethyl-1H-pyrazole-5-carboxamide is similar to other pyrazole derivatives, such as 4-amino-3-ethyl-1H-pyrazole-5-carboxamide and 3-amino-1H-pyrazole-4-carboxamide. its unique structure and functional groups contribute to its distinct properties and applications. The presence of the ethyl group at the N-position and the carboxamide group at the 5-position make it particularly useful in certain chemical reactions and biological activities.
Comparison with Similar Compounds
4-Amino-3-ethyl-1H-pyrazole-5-carboxamide
3-Amino-1H-pyrazole-4-carboxamide
3-Nitro-N-ethyl-1H-pyrazole-5-carboxamide
Ethyl 1-(3-nitrophenyl)-5-phenyl-3-((4-(trifluoromethyl)phenyl)carbamoyl)-1H-pyrazole-4-carboxylate
This comprehensive overview provides a detailed understanding of 3-amino-N-ethyl-1H-pyrazole-5-carboxamide, its synthesis, reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-amino-N-ethyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C6H10N4O/c1-2-8-6(11)4-3-5(7)10-9-4/h3H,2H2,1H3,(H,8,11)(H3,7,9,10) |
InChI Key |
RPCSAQUCSQWNDA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=NN1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















